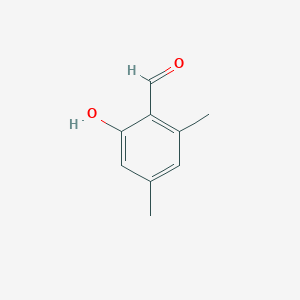

2-Hydroxy-4,6-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNGLKIFRNFPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde: Properties, Synthesis, and Applications

Introduction

2-Hydroxy-4,6-dimethylbenzaldehyde is an aromatic organic compound that holds significant value as a synthetic intermediate in medicinal chemistry and materials science. As a substituted salicylaldehyde, its unique structural features—a reactive aldehyde group, a phenolic hydroxyl, and two methyl substituents on the benzene ring—provide a versatile scaffold for constructing more complex molecular architectures. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's core properties, providing validated synthesis protocols, and exploring its pivotal role in the development of novel therapeutic agents. Our focus is on the causality behind the chemistry, ensuring a deep, practical understanding of its synthesis and application.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is the cornerstone of its effective application. These properties dictate its behavior in reactions, purification processes, and analytical characterization.

General & Physical Properties

The compound is typically a yellow to brown crystalline solid at room temperature. Key identifying and physical data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde | [1] |

| CAS Number | 1666-02-0 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Melting Point | 50 °C | |

| Boiling Point | 140 °C (at 29 Torr) | |

| Density | ~1.1 g/cm³ | |

| Solubility | Very slightly soluble in water; soluble in common organic solvents like ethanol, ether, and chloroform. |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm, Predicted) | Justification |

| Aldehyde (-CHO) | ~10.1 | ~192-194 | The aldehydic proton is highly deshielded. The carbonyl carbon resonance is characteristic and appears far downfield. |

| Phenolic (-OH) | ~11.9 | - | The strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen deshields this proton significantly, often resulting in a sharp singlet. |

| Aromatic (C3-H) | ~6.5 | ~118-120 | This proton is ortho to both the -OH (electron-donating) and -CHO (electron-withdrawing) groups. |

| Aromatic (C5-H) | ~6.4 | ~122-124 | This proton is ortho to one methyl group and para to another. |

| C4-Methyl (-CH₃) | ~2.4 | ~20-22 | Aromatic methyl group protons. |

| C6-Methyl (-CH₃) | ~2.2 | ~18-20 | Aromatic methyl group protons. |

| C1 (C-CHO) | - | ~120-122 | Quaternary carbon attached to the aldehyde. |

| C2 (C-OH) | - | ~160-162 | Quaternary carbon attached to the hydroxyl group, shifted downfield by the oxygen. |

| C4 (C-CH₃) | - | ~140-142 | Quaternary carbon attached to a methyl group. |

| C6 (C-CH₃) | - | ~138-140 | Quaternary carbon attached to a methyl group. |

Note: ¹³C NMR values are predicted based on data from analogous substituted benzaldehydes. Actual values may vary slightly.

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3100-3300 (broad) | The phenolic hydroxyl group. The broadness indicates hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2900-3000 | Stretching of C-H bonds in the methyl groups. |

| C-H Stretch (Aldehyde) | 2720-2820 | A characteristic, often weak, band for the aldehydic C-H bond. |

| C=O Stretch (Aldehyde) | 1650-1670 | Carbonyl stretch. The frequency is lowered from a typical aldehyde (~1720 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. |

| C=C Stretch (Aromatic) | 1580-1610 | Benzene ring skeletal vibrations. |

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and common fragmentation patterns.

| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |

| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion (M⁺•) . Corresponds to the intact molecule.[1] |

| 149 | [C₉H₉O₂]⁺ | [M-H]⁺ . Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes, forming a stable acylium ion.[1] |

| 121 | [C₈H₉O]⁺ | [M-CHO]⁺ . Loss of the formyl radical (-CHO). |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment, although less prominent than in unsubstituted benzaldehyde, can arise from further fragmentation.[1] |

Synthesis and Mechanism: The Duff Reaction

The most common and effective method for synthesizing this compound is the Duff reaction . This reaction accomplishes the ortho-formylation of a highly activated phenol, in this case, 3,5-dimethylphenol.

Causality of Reagent Selection

The Duff reaction's success hinges on the specific roles of its reagents:

-

3,5-Dimethylphenol (Substrate): The phenol's hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. In this symmetrical substrate, the two ortho positions (C2 and C6) are equivalent and sterically unhindered, leading to high regioselectivity.

-

Hexamethylenetetramine (HMTA): This acts as the formylating agent. It is a stable, solid source of anhydrous formaldehyde.

-

Glyceroboric Acid (Catalyst/Medium): Prepared in situ from glycerol and boric acid, this medium serves multiple purposes. Boric acid is a mild Lewis acid that facilitates the generation of the active electrophile from HMTA.[2] The viscous glycerol medium allows for the high temperatures (150-160°C) required for the reaction to proceed efficiently.[3]

Reaction Mechanism

The mechanism involves three key stages: generation of the electrophile, electrophilic aromatic substitution, and hydrolysis.

Caption: Mechanism of the Duff Reaction.

Validated Experimental Protocol

This protocol is adapted from established procedures for the Duff reaction on phenols.[3]

Materials:

-

Glycerol (500 g)

-

Boric acid (100 g)

-

3,5-Dimethylphenol (50 g, 0.41 mol)

-

Hexamethylenetetramine (50 g, 0.36 mol)

-

Concentrated Sulfuric Acid

-

Standard laboratory glassware for heating, stirring, and steam distillation.

Procedure:

-

Catalyst Preparation: In a 2-liter beaker, heat 500 g of glycerol with 100 g of boric acid, stirring continuously. Heat until the temperature reaches 165°C to form glyceroboric acid, ensuring all water is expelled.

-

Reactant Preparation: Thoroughly grind 50 g of 3,5-dimethylphenol and 50 g of hexamethylenetetramine together in a mortar to create an intimate mixture.

-

Reaction Initiation: Cool the glyceroboric acid mixture to 150°C. Vigorously stir the mixture while adding the powdered phenol-hexamine mixture. The addition should be controlled to maintain the temperature between 150-165°C. Heat if necessary after the initial exothermic reaction subsides.

-

Reaction Completion: Continue stirring the reaction mixture in this temperature range for 20 minutes.

-

Workup - Hydrolysis: Allow the mixture to cool to approximately 115°C. Cautiously acidify by adding a pre-mixed solution of 50 mL of concentrated sulfuric acid in 150 mL of water.

-

Purification - Steam Distillation: Assemble a steam distillation apparatus. Steam distill the acidified reaction mixture. The product, this compound, is volatile with steam and will co-distill. Collect the milky distillate.

-

Isolation: Cool the distillate in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration, wash with cold water, and dry. Expected yield is typically in the 20-30% range.

Applications in Drug Development and Research

The true value of this compound lies in its function as a molecular scaffold. Its primary application is in the synthesis of Schiff bases and their subsequent metal complexes , which have demonstrated a wide spectrum of biological activities.

Synthesis of Schiff Bases and Metal Complexes

A Schiff base is formed via the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine (-C=N-) linkage, along with the phenolic hydroxyl group, creates a bidentate or polydentate chelation site for metal ions.

Caption: Workflow for Schiff Base and Metal Complex Synthesis.

Biological Activity and Mechanisms of Action

Derivatives of this compound are actively being researched for their therapeutic potential.

Schiff bases derived from salicylaldehydes have emerged as promising anticancer agents. Recent studies have elucidated their mechanism of action, providing a strong rationale for their development.

-

Mechanism: Certain Schiff base derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways. One critical target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is often dysregulated in cancer, promoting cell survival and proliferation. These compounds can alter the expression of genes within this pathway, leading to cell cycle arrest and mitochondrial dysfunction, ultimately triggering apoptosis.[4] This mechanism highlights the potential of these compounds to overcome chemoresistance in certain cancer types.[4]

Both the Schiff base ligands and their metal complexes often exhibit significant antibacterial and antifungal properties.

-

Mechanism: The antimicrobial efficacy is often enhanced upon chelation with a metal ion. The proposed mechanisms include:

-

Interference with Cell Processes: The imine group (-C=N-) can form hydrogen bonds with active sites on cellular components (e.g., enzymes, DNA), disrupting their normal function.

-

Cell Wall Damage: The lipophilic nature of the complexes, which is greater than that of the free ligand, facilitates their transport across the microbial cell membrane. This can lead to increased disruption of cell wall integrity, causing leakage of cellular contents and cell death.

-

Oxidative Processes: The coordinated metal ion itself can play a role. For instance, palladium complexes may be involved in oxidation processes within the cell that are detrimental to the microbe.

-

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound may cause skin and serious eye irritation. It is advisable to avoid breathing dust and ensure handling in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple aromatic aldehyde; it is a key building block for the development of functionally complex molecules. Its straightforward, regioselective synthesis via the Duff reaction and the versatile reactivity of its functional groups make it an invaluable tool for chemists. The profound biological activities exhibited by its Schiff base derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its importance and potential for future drug discovery and development programs. The mechanistic insights provided in this guide are intended to empower researchers to fully leverage the chemical potential of this versatile scaffold.

References

An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dimethylbenzaldehyde (CAS No. 1666-02-0), a key aromatic aldehyde with significant applications in chemical synthesis and research. We will delve into its core chemical structure, physicochemical properties, and the spectroscopic techniques used for its characterization. Furthermore, this guide presents a detailed, field-proven protocol for its synthesis via the formylation of 3,5-dimethylphenol, explaining the causality behind the experimental choices. The narrative synthesizes technical data with practical insights, targeting researchers, scientists, and professionals in drug development. All data and protocols are substantiated with authoritative references to ensure scientific integrity.

Core Molecular Structure and Physicochemical Properties

This compound, also known as 4,6-dimethylsalicylaldehyde, is a substituted aromatic compound.[1][2] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and two methyl (-CH₃) groups. The hydroxyl and aldehyde groups are positioned ortho to each other, creating a salicylaldehyde framework. The methyl groups are located at positions 4 and 6 relative to the hydroxyl group, influencing the molecule's steric and electronic properties. This specific arrangement is crucial for its reactivity and utility as a chemical intermediate.[]

The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group is a key structural feature. This interaction influences the compound's physical properties, such as its melting point and boiling point, and modulates the reactivity of both functional groups.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1666-02-0 | [1][2][4] |

| Molecular Formula | C₉H₁₀O₂ | [2][] |

| Molecular Weight | 150.17 g/mol | [2][] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 50 °C | [1] |

| Boiling Point | 140 °C at 29 Torr | [1] |

| Solubility | Very slightly soluble in water (0.74 g/L at 25 °C) | [1] |

| Density | ~1.136 g/cm³ | [1] |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The unique electronic environment of each nucleus and functional group gives rise to a distinct spectroscopic fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The intramolecularly bonded hydroxyl proton (-OH) is expected to appear as a sharp singlet at a significantly downfield chemical shift (typically δ 11-12 ppm). The aldehydic proton (-CHO) also resonates downfield as a singlet (around δ 10 ppm). The two aromatic protons will appear as distinct singlets or narrow doublets in the aromatic region (δ 6-8 ppm), with their specific shifts influenced by the surrounding substituents. The two methyl groups (-CH₃) will each produce a singlet in the upfield region (δ 2-3 ppm). A proton magnetic resonance spectrum in CDCl₃ showed peaks at 2.19 ppm (3H, s), 2.42 ppm (3H, s), 6.41-6.52 ppm (2H, m), 10.05 ppm (1H, s), and 11.90 ppm (1H, s).[5]

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The aldehydic carbonyl carbon is the most downfield signal (typically δ 190-200 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded in that region. The two methyl carbons will be found in the upfield region (δ 15-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A broad absorption band in the range of 3000-3400 cm⁻¹ is characteristic of the O-H stretching vibration, often broadened by hydrogen bonding. The C=O stretch of the conjugated aldehyde typically appears as a strong, sharp peak around 1650-1680 cm⁻¹. C-H stretches for the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹, and the aldehydic C-H stretch appears as two weaker bands around 2750 and 2850 cm⁻¹.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight (150.17 g/mol ). Common fragmentation patterns include the loss of a hydrogen radical ([M-H]⁺) and the loss of the aldehyde group ([M-CHO]⁺), which are diagnostic for aromatic aldehydes.

Synthesis and Mechanistic Insights

A common and effective method for synthesizing this compound is the Rieche formylation, which involves the ortho-formylation of a phenol.[5] This specific protocol utilizes the electrophilic aromatic substitution of 3,5-dimethylphenol using dichloromethyl methyl ether as the formylating agent, catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄).

Causality in Experimental Design:

-

Choice of Substrate: 3,5-Dimethylphenol is selected because the hydroxyl group is a strong activating group and an ortho-, para-director. The existing methyl groups sterically hinder the positions adjacent to them, further directing the incoming electrophile to the C2 position (ortho to the hydroxyl group).

-

Lewis Acid Catalyst (TiCl₄): Titanium tetrachloride is a potent Lewis acid. It coordinates with the oxygen of dichloromethyl methyl ether, facilitating the departure of a chloride ion to generate a highly reactive dichloromethyl carbocation electrophile [(CH₃O-CHCl)⁺]. This electrophile is essential for the attack on the electron-rich aromatic ring.

-

Reaction Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the phenol and the strong Lewis acid. It is then gently warmed to promote the formylation reaction while minimizing side-product formation.

-

Work-up Procedure: The reaction is quenched by pouring it onto ice to hydrolyze the intermediate and decompose the titanium complexes.[5] Subsequent extraction and steam distillation are crucial purification steps to isolate the desired product from unreacted starting materials and non-volatile impurities.[5]

Experimental Protocol: Synthesis from 3,5-Dimethylphenol[5]

-

Reaction Setup: Dissolve 3,5-Dimethylphenol (40.0 g, 330 mmol) in dichloromethane (210 ml) in a suitable reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Under stirring, add titanium tetrachloride (105 g, 553 mmol) dropwise over 5 minutes, maintaining the temperature at 0 °C.

-

Formylating Agent Addition: While keeping the solution at 0 °C, add dichloromethyl methyl ether (31.6 g) dropwise over 30 minutes.

-

Reaction Progression: Allow the solution to warm to room temperature and stir for 30 minutes. Subsequently, warm the mixture to 35 °C and stir for an additional 15 minutes.

-

Quenching and Extraction: Pour the reaction mixture onto approximately 300 g of ice. Extract the resulting aqueous mixture with dichloromethane.

-

Washing and Drying: Wash the combined organic phase three times with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Remove the solvent by evaporation under reduced pressure. Steam distill the residue to purify the product. Extract the distillate with dichloromethane.

-

Final Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature.

-

Precursor for Heterocyclic Compounds: The ortho-hydroxyaldehyde moiety is a classic precursor for the synthesis of various heterocyclic systems, such as coumarins, chromones, and benzofurans, which are scaffolds present in many biologically active molecules.

-

Synthesis of Schiff Bases: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[7] The substituents on the salicylaldehyde ring can be systematically varied to tune the electronic and steric properties of the resulting Schiff base and its metal complexes, making it a versatile ligand in coordination chemistry.

-

Research Chemical: It is used as a research chemical in the preparation of more complex o-hydroxy aldehydes.[] Its derivatives are investigated for various applications, including their potential as antifungal agents. For instance, related hydroxybenzaldehydes have shown activity against fungi by disrupting ergosterol biosynthesis and redox metabolism.[8]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a hazardous substance.

Table 2: GHS Hazard and Precautionary Information

| Category | Statement | Source(s) |

| Pictogram | GHS06 (Toxic) | [4] |

| Signal Word | Danger | [4] |

| Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. | [4] |

| Precautionary Statements | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid breathing dust.[9]

-

Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[4]

Conclusion

This compound is a structurally significant and synthetically versatile aromatic aldehyde. Its well-defined chemical properties, confirmed through robust spectroscopic methods, make it a reliable starting material for advanced chemical synthesis. The strategic placement of its hydroxyl, aldehyde, and methyl groups provides a platform for creating a diverse range of molecules, particularly Schiff bases and heterocyclic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in a research and development setting.

References

- 1. CAS # 1666-02-0, this compound, 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde, 6-Hydroxy-2,4-dimethylbenzaldehyde - chemBlink [chemblink.com]

- 2. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1666-02-0 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. arabjchem.org [arabjchem.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 2-Hydroxy-4,6-dimethylbenzaldehyde

An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1666-02-0), a key aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound. The information herein is synthesized to provide not just data, but also the scientific rationale behind the characterization and application of this versatile molecule.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic aldehyde, a derivative of both benzaldehyde and phenol. The presence of the hydroxyl and aldehyde groups ortho to each other, along with the two methyl groups on the aromatic ring, imparts a unique set of properties that make it a valuable starting material in organic synthesis. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a defining feature, influencing its physical properties and spectroscopic behavior.

A summary of its key identifiers and physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4,6-Dimethyl-2-hydroxybenzaldehyde, 2,4-dimethyl-6-hydroxybenzaldehyde | [2] |

| CAS Number | 1666-02-0 | [1][][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [2][] |

| Molecular Weight | 150.17 g/mol | [1][2][] |

| Appearance | Solid | [1] |

| Melting Point | 50 °C | [5] |

| Boiling Point | 140 °C at 29 Torr | [5] |

| Solubility | Very slightly soluble in water (0.74 g/L at 25 °C) | [5] |

Synthesis and Chemical Reactivity

Synthetic Pathway: Ortho-Formylation of 3,5-Dimethylphenol

A common and effective method for synthesizing this compound is through the ortho-formylation of 3,5-dimethylphenol. The causality behind this choice of starting material is the directing effect of the hydroxyl group and the steric influence of the two methyl groups, which favor the introduction of the formyl group at the C2 position. One established method involves a reaction with titanium tetrachloride and dichloromethyl methyl ether.[6]

The workflow for this synthesis is outlined below. The titanium tetrachloride acts as a Lewis acid, activating the substrate for electrophilic aromatic substitution by the dichloromethyl methyl ether, which serves as the formyl group precursor.

References

- 1. This compound | 1666-02-0 [sigmaaldrich.com]

- 2. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1666-02-0 | Chemsrc [chemsrc.com]

- 5. CAS # 1666-02-0, this compound, 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde, 6-Hydroxy-2,4-dimethylbenzaldehyde - chemBlink [chemblink.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde: Pathways, Protocols, and Mechanistic Insights

Introduction: The Significance of 2-Hydroxy-4,6-dimethylbenzaldehyde in Modern Chemistry

This compound, a substituted phenolic aldehyde, is a key building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and two methyl groups, imparts specific reactivity and steric properties that are highly sought after in various fields of chemical research and development. In the pharmaceutical industry, this compound and its derivatives are integral to the synthesis of novel therapeutic agents. For instance, the structurally related 4-hydroxy-3,5-dimethylbenzaldehyde is a crucial intermediate in the manufacture of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1] The strategic placement of the functional groups in this compound allows for the construction of intricate molecular architectures, including Schiff bases, chalcones, and heterocyclic systems, which are often explored for their potential biological activities.[2]

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic rationale for each synthetic choice. We will delve into both classical and modern formylation techniques, providing detailed experimental protocols, comparative data, and visual representations of reaction mechanisms and workflows to empower the reader with a comprehensive understanding of this important synthetic target.

Core Synthesis Pathways: A Comparative Analysis

The introduction of a formyl group onto a phenolic ring, particularly at the ortho position, is a foundational transformation in organic synthesis. For the preparation of this compound, the starting material of choice is 3,5-dimethylphenol. The electron-donating nature of the two methyl groups and the hydroxyl group activates the aromatic ring towards electrophilic substitution, directing the incoming formyl group to the ortho position.

Several methods can be employed for this transformation, each with its own set of advantages and limitations. We will focus on two prominent and effective methodologies: a Lewis-acid mediated formylation using dichloromethyl methyl ether and a modern, highly regioselective ortho-formylation employing magnesium chloride and paraformaldehyde.

Method 1: Titanium Tetrachloride-Mediated Formylation

This approach utilizes a strong Lewis acid, titanium tetrachloride (TiCl₄), to activate the formylating agent, dichloromethyl methyl ether (Cl₂CHOCH₃), and facilitate the electrophilic aromatic substitution on 3,5-dimethylphenol. The reaction proceeds with good yield and selectivity.[3]

The reaction is believed to proceed through the formation of a highly electrophilic dichloromethyl cation-Lewis acid complex. This electrophile then attacks the electron-rich aromatic ring of 3,5-dimethylphenol, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde.

Caption: Mechanism of TiCl₄-mediated formylation.

A detailed, step-by-step methodology for this synthesis is provided below:[3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylphenol (40.0 g, 330 mmol) in dichloromethane (210 ml).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Lewis Acid Addition: Add titanium tetrachloride (105 g, 553 mmol) dropwise over 5 minutes while maintaining the temperature at 0°C.

-

Formylating Agent Addition: Add dichloromethyl methyl ether (31.6 g) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains at 0°C.

-

Reaction Progression: Allow the solution to warm to room temperature and stir for an additional 30 minutes. Subsequently, warm the reaction mixture to 35°C and stir for a further 15 minutes.

-

Work-up: Pour the reaction mixture onto approximately 300 g of ice. Extract the aqueous mixture with dichloromethane.

-

Purification: Wash the combined organic phase three times with water. Remove the solvent by evaporation under reduced pressure. The residue can be further purified by steam distillation. Extract the distillate with dichloromethane, dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product.

Method 2: Magnesium Chloride-Mediated Ortho-Formylation

A more contemporary and highly efficient method for the ortho-formylation of phenols involves the use of magnesium chloride and paraformaldehyde in the presence of a non-nucleophilic base like triethylamine.[4][5] This method is lauded for its high regioselectivity, good yields, and milder reaction conditions compared to some classical approaches.

The key to the high ortho-selectivity of this reaction is the formation of a magnesium phenoxide complex. The magnesium ion coordinates to both the phenoxide oxygen and the formaldehyde, bringing them into close proximity and facilitating the electrophilic attack at the ortho position through a six-membered transition state.[6]

Caption: Proposed mechanism for MgCl₂-mediated ortho-formylation.

The following is a general procedure adapted for the synthesis of this compound:[4][5]

-

Reaction Setup: To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (e.g., 9.52 g, 100 mmol) and paraformaldehyde (e.g., 4.50 g, 150 mmol).

-

Solvent and Base Addition: Add dry tetrahydrofuran (250 mL) followed by the dropwise addition of triethylamine (10.12 g, 100 mmol). Stir the mixture for 10 minutes.

-

Substrate Addition: Add 3,5-dimethylphenol (e.g., 50 mmol) dropwise to the reaction mixture.

-

Heating: Heat the mixture to a gentle reflux (approximately 75°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Data Summary and Comparison of Synthesis Pathways

| Parameter | Method 1: TiCl₄-Mediated Formylation | Method 2: MgCl₂-Mediated Ortho-Formylation |

| Starting Material | 3,5-Dimethylphenol | 3,5-Dimethylphenol |

| Formylating Agent | Dichloromethyl methyl ether | Paraformaldehyde |

| Catalyst/Reagent | Titanium tetrachloride | Magnesium chloride, Triethylamine |

| Solvent | Dichloromethane | Tetrahydrofuran or Acetonitrile |

| Reaction Temperature | 0°C to 35°C | Reflux (approx. 75°C) |

| Reported Yield | ~63%[3] | Generally high (70-95% for similar phenols)[4][5] |

| Advantages | Good yield, well-established procedure. | High ortho-selectivity, milder conditions, avoids highly toxic reagents. |

| Disadvantages | Use of a highly corrosive and water-sensitive Lewis acid; dichloromethyl methyl ether is a potential carcinogen. | Requires anhydrous conditions; longer reaction times for electron-poor phenols. |

Spectroscopic Characterization of this compound

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals that confirm the structure. The aldehyde proton (-CHO) will appear as a singlet at approximately 10.05 ppm. The phenolic hydroxyl proton (-OH) will be a singlet at around 11.90 ppm. The two aromatic protons will appear as a multiplet between 6.41-6.52 ppm. The two methyl groups will each give a singlet, one at approximately 2.42 ppm and the other at 2.19 ppm.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the range of 190-200 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The two methyl carbons will give signals in the aliphatic region, typically between 15-25 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1650-1680 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (-OH) will be observed in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl groups will be seen around 2850-3100 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (150.17 g/mol ).[7] Fragmentation patterns will likely involve the loss of the formyl group (CHO) and other characteristic fragments.

Caption: Workflow for spectroscopic characterization.

Conclusion: A Versatile Intermediate for Future Discoveries

The synthesis of this compound is a testament to the power and versatility of modern organic chemistry. From classical Lewis acid-catalyzed reactions to more refined and selective magnesium-mediated methodologies, chemists have a robust toolkit for accessing this valuable intermediate. The choice of synthetic route will invariably depend on factors such as scale, available resources, and safety considerations. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions and successfully synthesize this compound. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of fundamental building blocks like this compound will undoubtedly increase, paving the way for future innovations in drug discovery and beyond.

References

- 1. innospk.com [innospk.com]

- 2. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. sciencemadness.org [sciencemadness.org]

- 7. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Hydroxy-4,6-dimethylbenzaldehyde literature review

An In-depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde: Synthesis, Characterization, and Applications

Introduction

This compound, a substituted aromatic aldehyde, represents a key molecular scaffold in organic synthesis and medicinal chemistry. Characterized by a benzaldehyde core with a hydroxyl group and two methyl groups, its specific substitution pattern imparts distinct chemical reactivity and potential for biological activity. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde function within the same molecule allows for a diverse range of chemical transformations. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its synthesis, physicochemical properties, spectroscopic characterization, and potential applications as a versatile building block for more complex molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic protocols.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 1666-02-0 | |

| Physical Form | Yellow solid | [2] |

| Melting Point | <50 °C | [2] |

| InChI Key | QVNGLKIFRNFPQC-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The introduction of a formyl group (-CHO) onto a phenol ring, particularly at the ortho position, is a foundational transformation in organic chemistry. Several named reactions, such as the Duff[3][4], Gattermann[5][6], and Reimer-Tiemann reactions, are employed for this purpose. However, these methods can sometimes suffer from low yields or lack of regioselectivity.[3][7][8]

A more specific and effective method for the synthesis of this compound starts from 3,5-dimethylphenol, utilizing a titanium tetrachloride-mediated formylation.[2] This approach offers a good yield and directs the formylation to the desired ortho position relative to the hydroxyl group.

Experimental Protocol: Titanium-Mediated Formylation of 3,5-Dimethylphenol[3]

This protocol describes the laboratory-scale synthesis of this compound.

Causality and Insights:

-

Lewis Acid Catalyst: Titanium tetrachloride (TiCl₄) acts as a strong Lewis acid. It coordinates to the oxygen atom of the dichloromethyl methyl ether, making the central carbon atom highly electrophilic and facilitating the attack by the electron-rich aromatic ring of 3,5-dimethylphenol.

-

Directing Group: The hydroxyl group of 3,5-dimethylphenol is a powerful ortho-, para-directing group. The formylation occurs at the ortho position (C2 or C6) due to electronic activation and chelation effects involving the Lewis acid.

-

Workup Procedure: Pouring the reaction mixture onto ice hydrolyzes the reactive titanium complexes and any unreacted reagents. The subsequent extraction with dichloromethane isolates the organic product from the aqueous phase. Washing with water removes water-soluble impurities.

-

Purification: Steam distillation is a highly effective method for purifying the product from non-volatile starting materials or byproducts. The aldehyde is volatile with steam, allowing for its separation.[2]

Materials:

-

3,5-Dimethylphenol

-

Dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Ice

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for reaction, extraction, and distillation

Step-by-Step Procedure:

-

Dissolve 3,5-Dimethylphenol (40.0 g, 330 mmol) in dichloromethane (210 ml) in a reaction flask.

-

Cool the solution to 0°C using an ice bath.

-

With stirring, add titanium tetrachloride (105 g, 553 mmol) dropwise over 5 minutes.

-

Maintain the temperature at 0°C and add dichloromethyl methyl ether (31.6 g) dropwise over 30 minutes.

-

Allow the solution to warm to room temperature and stir for an additional 30 minutes.

-

Gently warm the reaction mixture to 35°C and stir for 15 minutes.

-

Carefully pour the reaction mixture onto approximately 300 g of ice to quench the reaction.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic phase three times with water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.

-

Purify the resulting residue by steam distillation. The distillate is then extracted with dichloromethane.

-

The organic phase from the distillate extraction is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound.

Yield: 31.0 g (63.0%)[2]

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.[9]

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides definitive information about the electronic environment of the protons in the molecule.

-

Phenolic -OH: A deshielded singlet, typically appearing far downfield (around 11.90 ppm), due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.[2]

-

Aldehydic -CHO: A singlet in the characteristic aldehyde region (around 10.05 ppm).[2]

-

Aromatic Protons: Two singlets or a multiplet in the aromatic region (around 6.41-6.52 ppm) corresponding to the two protons on the benzene ring.[2]

-

Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups (around 2.19 and 2.42 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ is expected for the hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹. The frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[10]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (150.17).[1]

Reactivity and Applications in Drug Development

This compound is a valuable intermediate due to its dual functionality.[11] The aldehyde group can undergo nucleophilic addition and condensation reactions, while the phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution.

Schiff Base Formation: A primary application is in the synthesis of Schiff bases (imines) through condensation with primary amines. These compounds are of significant interest in medicinal chemistry. Schiff bases derived from salicylaldehydes are known to form stable metal complexes and exhibit a wide range of biological activities, including antimicrobial, antioxidant, and DNA cleavage capabilities.[11][12]

Potential Biological Significance: While direct studies on the biological activity of this compound are limited, its structural similarity to other bioactive compounds suggests potential areas for investigation:

-

Antimicrobial Activity: The isomer 2-Hydroxy-4-methoxybenzaldehyde has demonstrated broad-spectrum antimicrobial activity.[13] It is plausible that this compound and its derivatives could exhibit similar properties.[11]

-

Anti-inflammatory and Antioxidant Agents: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The development of derivatives could lead to novel anti-inflammatory or antioxidant agents.[11][12]

Conclusion

This compound is a synthetically accessible and valuable building block. The titanium-mediated formylation of 3,5-dimethylphenol provides an effective route for its preparation. Its structure, confirmed by standard spectroscopic methods, features reactive aldehyde and hydroxyl groups that serve as handles for constructing more complex molecules, particularly Schiff bases with potential therapeutic applications. For researchers in drug discovery, this compound offers a promising starting point for the development of new antimicrobial, anti-inflammatory, and antioxidant agents.

References

- 1. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. arabjchem.org [arabjchem.org]

- 11. This compound [myskinrecipes.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

A Comprehensive Spectroscopic Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-4,6-dimethylbenzaldehyde (CAS No. 1666-02-0), a key aromatic aldehyde derivative.[] Intended for researchers, chemists, and quality control professionals, this document consolidates and interprets data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between the molecular structure and its spectral features, offering not just data, but a foundational understanding of its characterization. Detailed, field-proven experimental protocols are provided for each technique, alongside a logical workflow for structural elucidation, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic compound with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[2][3] Its structure is characterized by a benzene ring substituted with a hydroxyl group (-OH), an aldehyde group (-CHO), and two methyl groups (-CH₃) at positions 4 and 6 relative to the hydroxyl group.

The strategic placement of these functional groups dictates its unique spectroscopic signature:

-

Phenolic Hydroxyl Group: Gives rise to a characteristic O-H stretch in the IR spectrum and a deshielded, often broad, proton signal in ¹H NMR.

-

Aldehyde Group: Produces a highly deshielded proton signal in ¹H NMR and a very downfield carbonyl signal in ¹³C NMR. Its C=O bond results in a strong, sharp absorption in the IR spectrum.

-

Aromatic Ring: The substitution pattern determines the multiplicity and chemical shifts of the aromatic protons and carbons in NMR spectra.

-

Methyl Groups: Appear as distinct singlet signals in the ¹H NMR spectrum, with their chemical shifts influenced by their position on the ring.

The synergistic application of NMR, IR, and MS allows for an unambiguous confirmation of this structure, providing a self-validating system for identity and purity assessment.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a quantitative map of the different proton environments. The electron-withdrawing aldehyde group and electron-donating hydroxyl and methyl groups create a distinct pattern of chemical shifts for the aromatic protons. Intramolecular hydrogen bonding between the phenolic proton and the aldehyde oxygen often results in a significant downfield shift for the -OH proton.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~11.5 | Singlet, broad | 1H |

| -CHO | ~10.2 | Singlet | 1H |

| Ar-H (H5) | ~6.8 | Singlet | 1H |

| Ar-H (H3) | ~6.6 | Singlet | 1H |

| -CH₃ (at C6) | ~2.5 | Singlet | 3H |

| -CH₃ (at C4) | ~2.3 | Singlet | 3H |

| Note: Data is synthesized from typical values for similarly substituted benzaldehydes. Precise shifts can vary with solvent and concentration. |

Interpretation:

-

Phenolic Proton (-OH): The signal at ~11.5 ppm is highly deshielded, a classic indicator of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its broadness is also characteristic.

-

Aldehydic Proton (-CHO): The signal at ~10.2 ppm is in the typical downfield region for aldehydes, a consequence of the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The two aromatic protons appear as distinct singlets around 6.6-6.8 ppm. Their upfield shift relative to benzene (7.34 ppm) is due to the net electron-donating effect of the hydroxyl and methyl substituents. The lack of splitting (singlets) confirms their meta-relationship to each other, with no adjacent protons.

-

Methyl Protons (-CH₃): The two methyl groups are in different electronic environments, resulting in two separate singlet signals. The methyl group at C6, ortho to the hydroxyl group, is typically slightly more deshielded (~2.5 ppm) than the methyl group at C4 (~2.3 ppm).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~192 |

| C-OH (C1) | ~162 |

| C-CH₃ (C4) | ~145 |

| C-CH₃ (C6) | ~140 |

| C-H (C5) | ~122 |

| C-CHO (C2) | ~118 |

| C-H (C3) | ~116 |

| -CH₃ (at C6) | ~21 |

| -CH₃ (at C4) | ~19 |

| Note: Data is synthesized based on established chemical shift prediction and data from analogous structures.[4] |

Interpretation:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon resonates at a highly downfield shift of ~192 ppm, which is diagnostic for this functional group.[4]

-

Aromatic Carbons: The oxygen- and aldehyde-substituted carbons (C1, C2) and the methyl-substituted carbons (C4, C6) are significantly downfield due to substituent effects. The carbon bearing the hydroxyl group (C1) is found around 162 ppm. The two unsubstituted aromatic carbons (C3, C5) appear at higher field.

-

Methyl Carbons (-CH₃): The two methyl carbons are observed in the typical aliphatic region around 19-21 ppm.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for a solid organic analyte.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the labile hydroxyl proton.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Spectrometer Tuning: Tune and match the NMR probe for the desired nuclei (¹H and ¹³C).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high resolution and sharp peaks.[5]

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (2 seconds) are typically necessary.[6]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Analysis: Integrate the ¹H NMR signals and identify peak multiplicities. Correlate signals in both spectra to the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.

Vibrational Band Analysis

The FT-IR spectrum of this compound is dominated by absorptions from the O-H, C=O, and C-H bonds.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (phenolic, intramolecular H-bonded) |

| ~2920, ~2860 | Medium | C-H Stretch (aliphatic, methyl groups) |

| ~2750 | Weak | C-H Stretch (aldehydic, Fermi resonance) |

| ~1650 | Strong, Sharp | C=O Stretch (aldehyde, conjugated & H-bonded) |

| ~1600, ~1470 | Medium-Strong | C=C Stretch (aromatic ring) |

| ~1250 | Strong | C-O Stretch (phenol) |

| ~850 | Strong | C-H Bend (aromatic, out-of-plane) |

| Note: Frequencies are typical and sourced from spectral databases for analogous compounds.[7][8] |

Interpretation:

-

O-H Stretch: The broad and intense band in the 3400-3200 cm⁻¹ region is characteristic of a hydrogen-bonded hydroxyl group. The intramolecular hydrogen bond to the carbonyl oxygen weakens the O-H bond, shifting its frequency to a lower wavenumber.

-

C=O Stretch: The very strong, sharp peak around 1650 cm⁻¹ is unambiguously assigned to the aldehyde carbonyl stretch. Its frequency is lower than that of a simple aliphatic aldehyde (~1725 cm⁻¹) due to two effects: conjugation with the aromatic ring and the intramolecular hydrogen bond, both of which weaken the C=O double bond.

-

Aldehydic C-H Stretch: A weak but diagnostically important band often appears around 2750 cm⁻¹. This, along with the C=O stretch, is a hallmark of an aldehyde.

-

Aromatic C=C Stretches: Absorptions in the 1600-1470 cm⁻¹ region confirm the presence of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.[9][10]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Background Scan: With the clean, empty crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, and will be automatically subtracted from the sample spectrum.[11]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Lower the integrated pressure clamp and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[12]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is typically displayed in transmittance or absorbance. Identify the key absorption bands and assign them to the corresponding functional groups.

-

Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface as described in step 1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a unique fingerprint that can be used for structural elucidation.[13][14]

Fragmentation Analysis

The molecular formula C₉H₁₀O₂ gives an exact mass of 150.0681 Da.[2] The EI mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

| m/z (Mass/Charge) | Proposed Fragment Ion | Structural Origin |

| 150 | [M]⁺˙ | Molecular Ion |

| 149 | [M-H]⁺ | Loss of the aldehydic hydrogen radical |

| 121 | [M-CHO]⁺ | Loss of the formyl radical (-CHO) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss) |

| Note: Fragmentation patterns are predicted based on established principles for aromatic aldehydes.[15][16] |

Interpretation:

-

Molecular Ion Peak (m/z 150): The peak corresponding to the intact molecule minus one electron confirms the molecular weight.

-

[M-1] Peak (m/z 149): A highly characteristic fragmentation for aldehydes is the loss of the weakly bound aldehydic hydrogen, resulting in a stable acylium ion. This peak is often very intense.

-

[M-29] Peak (m/z 121): Loss of the entire formyl radical (CHO, mass 29) is another common pathway, yielding a substituted phenyl cation.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the effluent from a Gas Chromatography (GC) column. For GC-MS, a dilute solution of the analyte is injected into the GC.

-

Vaporization: The sample is heated in the injection port (for GC) or on the probe tip, causing it to vaporize into the gas phase.

-

Ionization: The gaseous molecules enter the ion source, which is under high vacuum. Here, they are bombarded by a beam of high-energy electrons (typically 70 eV).[17] This collision ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M⁺˙).[18]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to vibrate and break apart into smaller, charged fragment ions and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions.

-

Spectrum Generation: The instrument software plots the relative abundance of ions versus their m/z ratio to generate the mass spectrum.

Integrated Spectroscopic Workflow

Caption: Integrated workflow for the structural elucidation of an organic compound.

This workflow demonstrates the logical progression from experimental data acquisition to final structure confirmation. The FT-IR data confirms the presence of the key functional groups. The mass spectrum establishes the correct molecular weight and provides fragmentation data consistent with the proposed structure. Finally, NMR spectroscopy provides the definitive map of the molecular skeleton, confirming the precise arrangement and connectivity of all atoms, leading to the unambiguous identification of this compound.

References

- 2. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1666-02-0 | Chemsrc [chemsrc.com]

- 4. rsc.org [rsc.org]

- 5. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]

- 8. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. youtube.com [youtube.com]

A Technical Guide to the Natural Occurrence and Biosynthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde Analogs

Abstract

Substituted benzaldehydes represent a class of aromatic natural products with significant and diverse biological activities. Within this class, compounds based on the 2-hydroxy-4,6-dimethylbenzaldehyde scaffold are of particular interest due to their biosynthetic origin from fungal polyketide pathways. These molecules, derived from the foundational precursor orsellinic acid, exhibit a range of activities including antifungal, anti-inflammatory, and neuroprotective properties, making them attractive targets for drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the natural sources, biosynthetic machinery, biological significance, and methodologies for the isolation and characterization of this unique chemical family.

Introduction: A Core Scaffold of Fungal Origin

The this compound core structure is a member of the broader family of aromatic polyketides, a diverse group of secondary metabolites synthesized primarily by fungi and bacteria.[1] These compounds are constructed from simple acetate units via the polyketide pathway, which generates a poly-β-keto chain that is subsequently folded and aromatized.[2][3] The specific substitution pattern of the title scaffold—a hydroxyl group ortho to the aldehyde and two methyl groups on the aromatic ring—points directly to a biosynthetic origin from orsellinic acid, one of the simplest and most common fungal aromatic polyketides.[4][5]

While this compound itself is available as a chemical intermediate[6][7], its direct isolation as a major natural product is less documented than its numerous analogs and its precursor, orsellinic acid. Therefore, this guide focuses on the family of naturally occurring orsellinic acid-derived benzaldehydes, using the title compound as a central structural theme to explore their shared origins and potential. Understanding this class of molecules requires a deep dive into the enzymology of fungal non-reducing polyketide synthases (NR-PKSs) and the subsequent "tailoring" enzymes that modify the core structure to create a rich diversity of natural products.[8][9]

Natural Distribution: The Fungal Kingdom as a Chemical Reservoir

The primary producers of orsellinic acid and its derivatives, including substituted benzaldehydes, are filamentous fungi and, to a lesser extent, basidiomycetes and lichens.[5][10] These compounds are not typically involved in primary metabolism but serve as secondary metabolites, providing an ecological advantage to the producing organism.

| Producing Organism (Genus) | Compound Class/Example | Ecological Niche | Reference |

| Aspergillus | Orsellinic acid, Benzaldehyde derivatives | Soil, Marine (coral-derived) | [8][11] |

| Acremonium | Chlorinated orsellinic aldehydes | Marine (coral-derived) | [4] |

| Stereum (Basidiomycete) | Prenylated phenols (from orsellinic acid) | Wood-decaying fungi | [5] |

| Penicillium | Benzaldehyde derivatives | Soil, Food spoilage | [12] |

| Various Lichen Symbionts | Depsides (Orsellinic acid dimers) | Symbiotic association with algae | [4] |

The prevalence of these compounds in diverse fungal genera highlights the widespread nature of the underlying biosynthetic machinery. Marine-derived fungi, in particular, have become a focal point for discovering novel analogs with unique halogenation patterns and potent bioactivities.[4][11]

The Biosynthetic Assembly Line: From Acetate to Aromatic Aldehyde

The biosynthesis of this compound analogs is a multi-step enzymatic process orchestrated by a gene cluster.[8] The pathway begins with the formation of the orsellinic acid core, followed by specific tailoring reactions.

Core Synthesis via Non-Reducing Polyketide Synthase (NR-PKS)

Fungi utilize large, multifunctional Type I PKSs to synthesize aromatic polyketides.[3] Unlike the dissociated Type II PKSs in bacteria, these fungal megasynthases contain all necessary catalytic domains on a single polypeptide chain, allowing for an iterative process of chain extension and modification.[2][9]

The biosynthesis of the orsellinic acid core proceeds as follows:

-

Initiation: A starter unit, typically acetyl-CoA, is loaded onto the acyl carrier protein (ACP) domain.

-

Elongation: The starter unit is iteratively condensed with three molecules of malonyl-CoA (the extender unit). The megasynthase's ketosynthase (KS) and malonyl-CoA:ACP transferase (MAT) domains drive this process.[9]

-

Cyclization & Aromatization: The resulting tetraketide chain, still bound to the ACP, is folded into a specific conformation guided by the product template (PT) domain. A thioesterase/Claisen-like cyclase (TE/CLC) domain then catalyzes the final cyclization and release of the aromatic product, orsellinic acid.[13]

Caption: Biosynthesis of the orsellinic acid core by a fungal NR-PKS.

Tailoring Reactions: Creating Chemical Diversity

Orsellinic acid is a branching point from which a multitude of analogs are derived through the action of "tailoring" enzymes, often encoded in the same gene cluster as the PKS.[8] To arrive at this compound, two key modifications are required:

-

C-Methylation: A S-adenosyl methionine (SAM)-dependent methyltransferase adds a second methyl group to the aromatic ring (the first is inherent from the polyketide backbone).

-

Carboxylic Acid Reduction: The carboxylic acid moiety of the orsellinic acid precursor is reduced to an aldehyde. This is a critical step catalyzed by a Carboxylic Acid Reductase (CAR), an enzyme that activates the carboxyl group (often via adenylation) before its reduction.[4]

Caption: Post-PKS tailoring steps to form the target benzaldehyde.

Biological Activities and Therapeutic Potential

Benzaldehyde derivatives isolated from fungi exhibit a wide spectrum of biological activities, making them compelling leads for drug development.

-

Antifungal Activity: Many natural benzaldehydes act as potent antifungal agents.[12] Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group significantly enhances this activity.[14][15][16] The proposed mechanism involves the disruption of the fungal cell's antioxidant systems, such as glutathione reductase and superoxide dismutase, leading to redox imbalance and cell death.[14] This makes them effective chemosensitizing agents that can enhance the efficacy of conventional antifungal drugs.[15]

-

Anti-inflammatory and Neuroprotective Effects: Certain benzaldehyde analogs isolated from the marine fungus Aspergillus terreus have demonstrated significant anti-inflammatory and neuroprotective properties.[11] In cellular models relevant to Alzheimer's disease, these compounds were shown to reduce the production of inflammatory mediators (like iNOS and COX-2) in microglia and protect neuronal cells from Aβ-induced damage.[11]

-

Other Activities: Various orsellinic acid-derived meroterpenoids (hybrids of polyketide and terpenoid pathways) show a vast range of activities, including anticancer, antiviral, and enzyme inhibition, highlighting the versatility of this biosynthetic starting block.[4][17]

Methodologies for Isolation and Characterization

The discovery and validation of novel this compound analogs rely on a systematic workflow common to natural product chemistry.

Experimental Protocol: A Generalized Workflow

-

Cultivation and Fermentation: The producing fungal strain (e.g., Aspergillus sp., Acremonium sp.) is grown in a suitable liquid or solid-state medium to encourage the production of secondary metabolites. Large-scale fermentation (10-100 L) is often required to obtain sufficient quantities of the target compounds.[18]

-

Extraction: The fungal biomass and culture broth are separated. The broth is typically extracted with an organic solvent like ethyl acetate. The mycelial mass is often macerated and extracted separately with a more polar solvent mixture (e.g., methanol/dichloromethane) to capture intracellular metabolites.

-

Solvent Partitioning and Fractionation: The crude organic extract is concentrated and subjected to liquid-liquid partitioning (e.g., between hexane, ethyl acetate, and water) to separate compounds based on polarity. The bioactive fraction (often the ethyl acetate fraction) is then subjected to column chromatography (e.g., silica gel, Sephadex LH-20) to yield semi-purified fractions.

-

Purification: High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase C18 column, is the method of choice for isolating pure compounds from the active fractions.

-

Structure Elucidation: The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and establish connectivity, confirming the precise substitution pattern of the benzaldehyde analog.[19]

-

Caption: Standard workflow for the isolation of fungal natural products.

Future Directions and Conclusion

The family of this compound analogs and other orsellinic acid derivatives remains a promising area for natural product discovery. The convergence of genomics and metabolomics is accelerating the identification of novel biosynthetic gene clusters in fungi, many of which are "silent" under standard laboratory conditions.[8] Future research will likely focus on:

-

Genome Mining: Identifying novel PKS and tailoring enzyme genes from fungal genomes to predict new chemical structures.

-

Heterologous Expression: Activating silent gene clusters in model host organisms like Aspergillus oryzae to produce previously inaccessible compounds.[4]

-

Synthetic Biology: Engineering the biosynthetic pathways to create novel "unnatural" natural products with improved therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iab.kit.edu [iab.kit.edu]

- 9. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 11. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Filamentous Fungi-Derived Orsellinic Acid-Sesquiterpene Meroterpenoids: Fungal Sources, Chemical Structures, Bioactivities, and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde from Phenols: An In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde, a valuable intermediate in the fine chemical and pharmaceutical industries. The synthesis originates from the versatile and readily available precursor, 3,5-dimethylphenol. This document delves into the primary synthetic strategies, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound